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Compound of Interest |

3-(4-Bromophenyl)morpholine
Compound Name:
hydrochloride
CAS No.: 1955506-61-2
Cat. No.: B3113444
. J

Abstract & Core Logic

The synthesis of 3-substituted morpholines presents a distinct regiochemical challenge
compared to their 2-substituted counterparts. While 2-aryl morpholines are readily accessible
via the ring-opening of epoxides (e.g., styrene oxide derivatives) or the reduction of

-bromoketones, these methods invariably place the aryl group adjacent to the oxygen atom (C2
position) or result in complex isomeric mixtures.

To achieve high-fidelity synthesis of 3-(4-bromophenyl)morpholine, where the aryl group is
located at the C3 position (adjacent to the nitrogen), this protocol utilizes a chiral pool-inspired
approach starting from (4-bromophenyl)glycine. This route "locks" the aryl group's position
relative to the nitrogen early in the synthesis, preventing migration and ensuring regiochemical
purity. The workflow proceeds through an amino-alcohol intermediate, followed by a
"chloroacetyl chloride stitch" to form a lactam, which is subsequently reduced to the final
morpholine.

Key Advantages of This Protocol:

e Regiocontrol: Guarantees 3-substitution (vs. 2-substitution).

o Chemoselectivity: Uses Borane (
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) reduction to preserve the aryl bromide, avoiding the debromination risks associated with
catalytic hydrogenation (

) or harsh Lithium Aluminum Hydride (
) conditions.

« Scalability: Intermediates are stable solids, allowing for easy purification without
chromatography in early steps.

Retrosynthetic Analysis & Pathway

The logical disassembly of the target molecule reveals the critical amino-alcohol precursor.
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Carboxyl Reduction
(BH3-THF)
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Figure 1: Retrosynthetic logic flow ensuring the 3-position assignment.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Amino-2-(4-
bromophenyl)ethanol

Objective: Reduce the carboxylic acid of the glycine derivative to an alcohol without affecting
the aryl bromide or the amine.

e Reagents:
o (4-Bromophenyl)glycine (CAS: 27582-62-9)
o Borane-Tetrahydrofuran complex (

), 1.0 M solution

o Methanol (MeOH) for quenching
o Anhydrous THF[1]
Procedure:

e Setup: Flame-dry a 500 mL 3-neck Round Bottom Flask (RBF) equipped with a reflux
condenser, N2 inlet, and addition funnel.

e Solvation: Charge (4-Bromophenyl)glycine (10.0 g, 43.5 mmol) and anhydrous THF (100
mL). The amino acid may remain as a suspension.

e Reduction: Cool to 0°C. Add

(1.0 M, 110 mL, 110 mmol, 2.5 equiv) dropwise over 45 minutes. Caution: Gas evolution (

).
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o Reflux: Once addition is complete, warm to Room Temperature (RT), then heat to reflux
(66°C) for 12 hours. The suspension should dissolve into a clear solution.

e Quench: Cool to 0°C. Carefully add MeOH (30 mL) dropwise to destroy excess borane. Stir
for 1 hour.

o Workup: Concentrate in vacuo. Redissolve the residue in 6M HCI (50 mL) and reflux for 1
hour (to break boron-amine complexes). Cool, basify with NaOH (to pH >12), and extract
with Ethyl Acetate (3 x 100 mL).

e |solation: Dry organics over

, filter, and concentrate.

o Expected Yield: ~8.5 g (90%) of pale yellow solid.
o Checkpoint: Verify structure via NMR.[2] Look for disappearance of

and appearance of
protons at

3.5-3.8 ppm.

Phase 2: Annulation to 5-(4-Bromophenyl)morpholin-3-
one

Objective: Construct the morpholine ring via a two-step "acylate-then-cyclize" sequence using

chloroacetyl chloride.

Table 1: Reaction Stoichiometry (Phase 2)

Reagent MW ( g/mol ) Equiv. Role
Amino Alcohol

216.08 1.0 Substrate
(from Phase 1)
Chloroacetyl Chloride 112.94 1.1 Linker
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| Triethylamine (

)| 101.19| 1.2 | Acid Scavenger | | Potassium tert-butoxide (
)| 112.21 | 1.5 | Cyclization Base | | DCM / THF | - | Solvent | Medium |

Procedure:

Acylation: Dissolve the amino alcohol (8.5 g, 39.3 mmol) and

(6.6 mL) in dry DCM (100 mL) at 0°C. Add Chloroacetyl chloride (3.8 mL, 43.2 mmol)
dropwise. Stir at RT for 2 hours.

o Result: Formation of the linear chloroacetamide intermediate.
o Workup (Intermediate): Wash with water, dry (

), and concentrate to a crude oil.

e Cyclization: Dissolve the crude oil in anhydrous THF (150 mL). Cool to 0°C.
e Base Addition: Add

(6.6 g, 59 mmol) portion-wise. The solution will darken. Stir at RT for 4 hours.

o Mechanism:[3][4][5][6] Intramolecular Williamson ether synthesis. The alkoxide attacks the
alkyl chloride.

o Purification: Quench with saturated

. Extract with EtOAc.[7] Wash with brine. Concentrate. Recrystallize from Ethanol/Hexane if
necessary.

o Target: 5-(4-bromophenyl)morpholin-3-one.

Phase 3: Reduction to Morpholine & Salt Formation

Objective: Reduce the lactam carbonyl to a methylene group.

Procedure:
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e Reduction: Dissolve the Lactam (5.0 g, 19.6 mmol) in anhydrous THF (80 mL).
e Reagent: Add Borane-Dimethyl Sulfide complex (
, 2.0 M in THF, 30 mL, ~3 equiv) dropwise at RT.
o Why DMS? It is more stable and concentrated than
, ideal for reducing amides/lactams.
o Reflux: Heat to reflux for 6 hours. Monitor by TLC (Lactam spot should disappear).

e Quench & Complex Breaking: Cool to 0°C. Add MeOH cautiously. Then add 6M HCI (20 mL)
and reflux for 1 hour. (Crucial step to break the robust B-N bond formed during reduction).

o Free Base Isolation: Cool, basify with 4M NaOH to pH 14. Extract with DCM (3 x 50 mL). Dry
and concentrate to yield the free amine oil.

o Salt Formation: Dissolve the free amine in Diethyl Ether (50 mL). Add 2M HCI in Diethyl
Ether (15 mL) dropwise with vigorous stirring.

« Filtration: The white precipitate is 3-(4-Bromophenyl)morpholine HCI. Filter, wash with cold
ether, and dry under vacuum.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these spectral
expectations.

e 1H NMR (DMSO-d6, 400 MHz):
o 9.8 (brs, 2H,
).
o 7.65 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H) -> Confirms para-substitution.

o 4.5 (m, 1H, C3-H, benzylic). Note: In 2-substituted morpholines, this benzylic proton is
next to Oxygen and shifts to ~4.8-5.0. In our 3-substituted target, it is next to Nitrogen,
appearing typically around 4.2-4.6 ppm.
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o 3.8-4.1 (m, C2 and C6 protons).

« Melting Point: Expect a sharp range >200°C (decomposition) for the HCI salt.

Process Workflow Diagram
( STEP 1: Reduction )
(4-Br-Phenylglycine + BH3)

Reflux 12h

| Amino Alcohol |
|
1

| (Intermediate)

°Cto RT
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Figure 2: Step-by-step execution flow for the synthesis.

Safety & Handling (HSE)

e Borane Complexes (

): Highly flammable and moisture sensitive. Use dry glassware and inert atmosphere (
/Argon). Quench slowly to manage hydrogen evolution.

e Chloroacetyl Chloride: Potent lachrymator and corrosive. Handle in a fume hood.
» Bromine Integrity: Avoid using Palladium catalysts (

) or dissolving metal reductions (

), as these will cleave the C-Br bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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